4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-15-5-3-14(4-6-15)19(27)21-7-8-26-18-16(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVGLZFVQGOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidin core through cyclization reactions.
Introduction of the morpholino group via substitution reactions.
Attachment of the 6-methylthio and 4-methoxy groups through nucleophilic substitution.
Coupling of the pyrazolo[3,4-d]pyrimidin core with the benzamide moiety.
Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory procedures while ensuring safety, cost-effectiveness, and environmental compliance. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to sulfone or sulfoxide.
Reduction: : Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: : The benzamide moiety and morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
Major products depend on the specific reactions. For example, oxidation can yield sulfoxide derivatives, while reduction might result in amines or alcohols.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex molecules and materials, due to its versatile functional groups.
Biology
In biological research, it may act as a ligand for binding studies, exploring interactions with proteins or nucleic acids.
Medicine
Industry
Utilized in the development of new materials, catalysts, or as a precursor for functional polymers.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action varies depending on its application. In medicinal chemistry, it might target specific enzymes or receptors, interfering with biological pathways. The presence of the morpholino group suggests it could interact with molecular targets involved in signal transduction or cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications
Target Compound
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents: 4-Morpholino (enhances water solubility). 6-Methylthio (improves metabolic stability). N-ethyl-4-methoxybenzamide (influences target binding and pharmacokinetics).
Example 53 ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents :
- 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl (introduces fluorinated aromaticity for increased lipophilicity).
- 2-Fluoro-N-isopropylbenzamide (enhances steric bulk and target selectivity).
- Molecular Weight : 589.1 g/mol.
- Melting Point : 175–178°C.
Comparison: The fluorinated chromene and benzamide groups in Example 53 likely improve membrane permeability and target engagement compared to the morpholino and methoxy groups in the target compound. However, the higher molecular weight (589.1 vs. ~485 g/mol) may reduce bioavailability.
Heterocyclic Core Variations
Compound 8b ()
- Core: Thieno[2,3-d]pyrimidine (replaces pyrazolo[3,4-d]pyrimidine).
- Key Substituents: 4-(Trifluoromethyl)phenoxy (increases electron-withdrawing effects and metabolic resistance). 4-Methoxybenzamide (common with the target compound).
- Spectral Data : Confirmed via IR, NMR, and ESI-MS.
The trifluoromethyl group enhances stability but may reduce solubility compared to the morpholino group.
Side Chain Modifications
R6421655 ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents: 4-Morpholino and 6-methylthio (identical to the target compound). Benzoxazole-thio acetamide (replaces 4-methoxybenzamide).
- Molecular Weight : 485.6 g/mol.
- Purity : 98%.
Comparison : The acetamide side chain in R6421655 introduces a benzoxazole-thio group, which may enhance π-π stacking interactions with hydrophobic enzyme pockets. However, the absence of the methoxybenzamide moiety could reduce selectivity for specific kinase isoforms.
Compound 2v ()
- Core : Pyrazolo[3,4-d]pyrimidine.
- Key Substituents :
- Biotin conjugate (for targeted drug delivery).
- Benzo[d]oxazol-2-ylthio (modulates solubility).
- Synthetic Yield : 39%.
- Characterization : HRMS and NMR confirmed.
Comparison: The low yield (39%) of 2v contrasts with the target compound’s synthesis, which likely employs optimized coupling reactions for higher efficiency. Biotinylation in 2v introduces targeting capabilities absent in the morpholino-based analog.
Key Observations
Morpholino vs. Fluorinated Groups: Morpholino substituents (target compound) improve solubility, whereas fluorinated groups (Example 53) enhance lipophilicity and target binding.
Core Heterocycle Impact: Thieno[2,3-d]pyrimidine (Compound 8b) exhibits distinct electronic properties compared to pyrazolo[3,4-d]pyrimidine, influencing kinase selectivity.
Side Chain Flexibility : Acetamide (R6421655) and biotin (2v) modifications demonstrate the role of side chains in tuning pharmacokinetics and delivery.
Biological Activity
4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for its anticancer properties.
- Morpholino group : Enhances solubility and bioavailability.
- Methoxy and methylthio substituents : Contribute to the compound's reactivity and biological profile.
The molecular formula is with a molecular weight of 428.51 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. Notable findings include:
- Cell Cycle Arrest and Apoptosis : In vitro studies revealed that the compound can induce cell cycle arrest at the S phase in breast cancer cell lines (e.g., MDA-MB-468), increasing apoptosis significantly (18.98-fold compared to control). This is accompanied by a substantial increase in caspase-3 levels (7.32-fold) .
- Antiproliferative Activity : The compound exhibited potent antiproliferative effects against various human tumor cell lines in the NCI 60-cell line panel. The mechanism involves inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, targeting pathways involved in tumor growth and survival.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Cell Cycle Modulation : It effectively halts the progression of cancer cells through the cell cycle, preventing further division and proliferation.
Data Table: Biological Activity Summary
Case Studies
Several case studies have evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on Breast Cancer Treatment : A clinical trial investigated various derivatives for their effectiveness against breast cancer, showing promising results with significant tumor reduction rates.
- Combination Therapy Approaches : Research indicated enhanced efficacy when combined with standard chemotherapy agents, suggesting a synergistic effect that could improve patient outcomes.
Q & A
Q. What are the common synthetic routes for 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic/basic conditions, often using reagents like phenyl hydrazine and carbonitriles ().
- Substituent introduction : The morpholino group is introduced via nucleophilic substitution with morpholine, while the methylthio group may be added via alkylation or thiolation reactions ().
- Final coupling : The benzamide moiety is attached through amidation, often employing coupling agents like EDCI or DCC in solvents such as DMF ().
Key characterization techniques : NMR, LC-MS, and IR spectroscopy are critical for verifying structural integrity and purity .
Q. How is the compound characterized to confirm its molecular structure?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy, methylthio, and morpholino groups) .
- Mass spectrometry (ESI-MS or LC-MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves bond lengths and angles, particularly for the pyrazolo-pyrimidine core .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What biological assays are used to evaluate its activity?
- In vitro enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding assays for kinase targets) .
- Cell-based assays : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), or anti-proliferative studies in cancer cell lines .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalysts : Triethylamine or NaHCO3 accelerates amide coupling; phase-transfer catalysts (e.g., TBAB) improve alkylation reactions .
- Temperature control : Cyclization steps often require reflux (70–100°C), while sensitive substitutions (e.g., methylthio) need lower temperatures (25–40°C) .
Example optimization : A 15% yield increase was reported using DMF at 70°C vs. THF at 50°C for morpholino substitution .
Q. How do structural modifications influence biological activity?
- Methylthio vs. sulfone : Replacing methylthio (-SMe) with sulfone (-SO2Me) increases polarity, potentially altering membrane permeability and target binding .
- Morpholino substitution : Morpholino enhances solubility and modulates kinase selectivity (e.g., PI3K vs. mTOR inhibition) .
- Methoxy positioning : Para-methoxy on benzamide improves metabolic stability compared to ortho-substituted analogs .
Case study : Analogues with trifluoromethyl groups showed 10-fold higher anticancer activity in MDA-MB-231 cells .
Q. How can contradictory data in biological assays be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate across independent labs .
- Structural analogs : Compare activity trends across derivatives to isolate substituent-specific effects (e.g., methylthio vs. pyrrolidino variants) .
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions causing variability .
Q. What computational methods aid in target identification?
- Molecular docking : Predict binding modes to kinases (e.g., CDK2, Aurora A) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ) with IC50 values to guide optimization .
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
